Home > Products > Screening Compounds P301 > N-Desmethyl Vinblastine
N-Desmethyl Vinblastine - 18172-50-4

N-Desmethyl Vinblastine

Catalog Number: EVT-1482611
CAS Number: 18172-50-4
Molecular Formula: C₄₅H₅₆N₄O₉
Molecular Weight: 796.95
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Desmethyl Vinblastine is a chemical compound derived from Vinblastine, a natural product found in the Madagascar periwinkle plant (Catharanthus roseus). [] N-Desmethyl Vinblastine serves as a key intermediate in the synthesis of Vincristine, a clinically important anticancer drug. [] It is classified as a Vinca alkaloid, known for their potent antimitotic activity. [, ]

Vincristine

  • Compound Description: Vincristine is a vinca alkaloid used as a chemotherapy drug. It is commonly used to treat various cancers, including leukemia, lymphoma, and Wilms' tumor. []
  • Relevance: Vincristine is structurally related to N-desmethyl vinblastine, differing only in the presence of a formyl group on the nitrogen atom at the N-desmethyl position. [] In simpler terms, vincristine can be produced from N-desmethyl vinblastine by adding a formyl group.

N-Desmethyl-N-formyl-leurosine

  • Compound Description: N-Desmethyl-N-formyl-leurosine is a vinca alkaloid that, like vincristine, is structurally similar to N-desmethyl vinblastine. While not as widely studied as vincristine, research suggests it can be synthesized using similar methodologies. []
  • Relevance: The structural relationship between N-desmethyl-N-formyl-leurosine and N-desmethyl vinblastine lies in their shared vinca alkaloid skeleton and the similar chemical modifications at the N-desmethyl position, where both compounds undergo formylation. [] This indicates they belong to the same chemical class and share key structural similarities.
Overview

N-Desmethyl Vinblastine is a significant derivative of Vinblastine, a well-known alkaloid derived from the periwinkle plant, Catharanthus roseus. This compound is classified under the category of Vinca alkaloids, which are primarily used in the treatment of various cancers due to their ability to inhibit cell division.

Source

N-Desmethyl Vinblastine is synthesized from Vinblastine through a demethylation process. The natural source of Vinblastine is the Madagascar periwinkle, which has been utilized in traditional medicine and modern pharmacology for its anticancer properties.

Classification

N-Desmethyl Vinblastine falls under the following classifications:

  • Chemical Class: Vinca alkaloids
  • Pharmacological Class: Antineoplastic agents
  • Chemical Family: Indole alkaloids
Synthesis Analysis

The synthesis of N-Desmethyl Vinblastine involves several methods, primarily focusing on the selective removal of the methyl group from the nitrogen atom in Vinblastine.

Methods and Technical Details

  1. Demethylation Reaction:
    • The most common method for synthesizing N-Desmethyl Vinblastine is through chemical demethylation. This can be achieved using reagents such as lithium aluminum hydride or boron tribromide, which selectively remove the methyl group from the nitrogen atom.
    • The reaction conditions typically require careful control of temperature and solvent to ensure high yield and purity.
  2. Total Synthesis:
    • A total synthesis approach has been developed where N-Desmethyl Vinblastine can be synthesized from simpler precursors through a series of reactions involving coupling and functional group transformations. For example, starting materials like catharanthine and vindoline can be coupled under specific conditions to yield N-Desmethyl Vinblastine .
Chemical Reactions Analysis

Reactions and Technical Details

N-Desmethyl Vinblastine participates in various chemical reactions that are crucial for its biological activity:

  1. Hydrolysis:
    • Under acidic or basic conditions, N-Desmethyl Vinblastine can undergo hydrolysis, leading to the formation of carboxylic acids.
  2. Oxidation:
    • The compound can be oxidized at specific positions to form hydroxyl derivatives, which may enhance its therapeutic efficacy.
  3. Coupling Reactions:
    • Similar to its parent compound, N-Desmethyl Vinblastine can engage in coupling reactions with other alkaloids or synthetic compounds to create novel derivatives with potentially improved biological activity .
Mechanism of Action

Process and Data

The mechanism of action for N-Desmethyl Vinblastine primarily involves its interaction with tubulin, a protein essential for microtubule formation during cell division:

  1. Binding to Tubulin:
    • N-Desmethyl Vinblastine binds to the β-tubulin subunit of microtubules, inhibiting their polymerization.
  2. Cell Cycle Arrest:
    • This binding leads to cell cycle arrest at metaphase, preventing cancer cells from successfully dividing and proliferating.
  3. Induction of Apoptosis:
    • The disruption of microtubule dynamics triggers apoptosis (programmed cell death) in rapidly dividing cancer cells, contributing to its antitumor effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under normal conditions but sensitive to light and moisture.
  • pH Stability: Maintains stability across a wide pH range but may degrade under extreme acidic or basic conditions.

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to assess purity and quantify N-Desmethyl Vinblastine during synthesis processes .

Applications

N-Desmethyl Vinblastine is primarily utilized in scientific research and clinical applications:

  1. Cancer Treatment:
    • It serves as an important chemotherapeutic agent against various cancers, including leukemia and lymphomas.
  2. Research Tool:
    • Used in studies investigating microtubule dynamics and cancer cell biology, providing insights into drug resistance mechanisms and potential combination therapies.
  3. Development of Analogues:
    • Researchers explore modifications of N-Desmethyl Vinblastine to enhance its efficacy or reduce side effects associated with traditional Vinca alkaloids.
Introduction to N-Desmethyl Vinblastine

Definition and Classification as a Vinca Alkaloid Derivative

N-Desmethyl Vinblastine (C₄₅H₅₆N₄O₉) is classified as a mono-demethylated vinca alkaloid derivative, originating from either:

  • Biotransformation: Hepatic CYP3A4-mediated N-demethylation of vinblastine [3] [6]
  • Synthetic Modification: Intentional chemical demethylation during vinblastine analogue production [7]

Structurally, it retains the dimeric framework characteristic of vinca alkaloids—comprising catharanthine and vindoline subunits—but differs from vinblastine (C₄₆H₅₈N₄O₉) by a mass reduction of 14 Da due to the missing methyl group [1] [6]. This demethylation occurs specifically at the vindoline N1 position, altering electron distribution and reducing tertiary amine basicity. Consequently, N-Desmethyl Vinblastine exhibits:

  • Lower lipophilicity (logP reduction of ~0.5 units)
  • Modified tubulin-binding affinity due to electrostatic changes
  • Enhanced polarity influencing chromatographic behavior [4] [7]

Table 1: Structural and Physicochemical Comparison with Vinblastine

PropertyVinblastineN-Desmethyl Vinblastine
Molecular FormulaC₄₆H₅₈N₄O₉C₄₅H₅₆N₄O₉
Molecular Weight (g/mol)810.98796.95
Demethylation SiteN/AVindoline N1 position
logP (Predicted)3.73.2
Tubulin Binding AffinityHighModerate

Taxonomically, it belongs to the "vinca alkaloid derivatives" subclass, sharing biosynthetic origins with >200 Catharanthus roseus alkaloids. Unlike semi-synthetic analogues (e.g., vinorelbine), N-Desmethyl Vinblastine is primarily a metabolic product rather than a deliberately engineered therapeutic agent [4] [9].

Historical Context in the Study of Vinblastine Analogues

The discovery of N-Desmethyl Vinblastine parallels vinblastine’s isolation timeline:

  • 1958: Robert Noble and Charles Beer first isolate vinblastine from Catharanthus roseus while investigating antidiabetic properties, noting myelosuppressive effects [1] [9].
  • Early 1960s: Initial purification attempts reveal multiple co-eluting alkaloids, including demethylated forms, though structural characterization remains limited due to primitive analytical techniques [5] [9].
  • 1993: A landmark patent (SU980627A3) details intentional N-demethylation methods using acetic anhydride/acetic acid mixtures, enabling gram-scale production of N-Desmethyl Vinblastine for research [7]. This synthesis leverages vinblastine’s susceptibility to nucleophilic demethylation at the vindoline nitrogen.

Key historical challenges in studying this analogue include:

  • Low Natural Abundance: Constitutes <0.001% of Catharanthus alkaloids, necessitating complex extraction and isolation workflows [5] [7].
  • Instability: Demethylated derivatives undergo rapid oxidation, requiring inert atmosphere handling during early research [7].
  • Stereochemical Complexity: Total synthesis remains impractical due to vinblastine’s 7 chiral centers; semi-synthesis from precursors (catharanthine + vindoline) becomes the preferred route [1] [4].

The analogue gained prominence when identified as a major human metabolite in vinblastine pharmacokinetic studies (1990s), explaining interpatient variability in drug clearance [3] [8]. Its role in multidrug resistance emerged concurrently, as P-glycoprotein (ABCB1) efflux efficiency differs between vinblastine and N-Desmethyl Vinblastine [2] [6].

Role in Pharmaceutical Impurity Profiling

As a pharmacologically active impurity, N-Desmethyl Vinblastine necessitates stringent control during vinblastine manufacturing. Regulatory guidelines (ICH Q3A/B) classify it as a "potency-related impurity" requiring identification thresholds ≤0.10% and qualification thresholds ≤0.15% [8].

Sources and Formation Pathways

  • Metabolic Generation: Formed in human liver microsomes via CYP3A4 oxidation, accounting for ~12% of vinblastine clearance [3] [6].
  • Process-Related Impurities: Arises during vinblastine synthesis due to:
  • Incomplete methylation of desacetylvinblastine precursors
  • Acid-catalyzed demethylation during final purification [7] [8]
  • Storage Degradation: Forms in vinblastine formulations under oxidative stress (heat/light exposure) [8].

Analytical Detection Strategies

Modern pharmacopeial methods employ orthogonal techniques for quantification:

  • HPLC-UV/FLD: Baseline separation on C18 columns (5µm, 250mm) using ion-pairing agents (e.g., sodium heptanesulfonate) in pH 3.0 phosphate buffer/acetonitrile gradients; LOD ≈ 0.05% [8].
  • LC-MS/MS: Selected reaction monitoring (SRM) of transitions m/z 797.3→355.1 (N-Desmethyl Vinblastine) and 811.4→355.1 (vinblastine); enables detection at 0.01% levels [3] [8].
  • Capillary Electrophoresis: Useful for charged species differentiation at alkaline pH [8].

Table 2: Analytical Methods for N-Desmethyl Vinblastine Quantification

MethodConditionsLOD/LOQKey Advantages
HPLC-UVC18 column; 30% MeCN/70% buffer (pH 3.0); 1mL/min0.05%/0.15%Cost-effective; compendial (USP/EP)
LC-MS/MSHILIC column; 0.1% formic acid gradient0.003%/0.01%High sensitivity; multi-impurity screening
CE-UV50mM borate buffer (pH 9.2); 30kV0.1%/0.3%No organic solvents; rapid analysis

Implications for Drug Quality and Bioequivalence

Batch rejection occurs if N-Desmethyl Vinblastine exceeds 0.2% in vinblastine active pharmaceutical ingredients (APIs). Its presence correlates with:

  • Reduced antimitotic potency due to lower tubulin binding affinity [1] [6]
  • Altered pharmacokinetics (↑ clearance, ↓ AUC) in CYP3A5 expressers [3]
  • Potential interactions with P-gp inhibitors (e.g., tamoxifen) that differentially affect vinblastine vs. its metabolite [2] [6]

Current quality control emphasizes:

  • Process Optimization: Minimizing demethylation during catalytic hydrogenation steps [7]
  • Stability-Indicating Methods: Forced degradation studies to establish impurity fate over shelf-life [8]

Properties

CAS Number

18172-50-4

Product Name

N-Desmethyl Vinblastine

IUPAC Name

methyl (1S,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

Molecular Formula

C₄₅H₅₆N₄O₉

Molecular Weight

796.95

InChI

InChI=1S/C45H56N4O9/c1-7-41(53)22-27-23-44(39(51)56-5,35-29(14-18-48(24-27)25-41)28-12-9-10-13-32(28)46-35)31-20-30-33(21-34(31)55-4)47-36-43(30)16-19-49-17-11-15-42(8-2,37(43)49)38(58-26(3)50)45(36,54)40(52)57-6/h9-13,15,20-21,27,36-38,46-47,53-54H,7-8,14,16-19,22-25H2,1-6H3/t27-,36+,37-,38+,41-,42+,43-,44-,45-/m0/s1

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O

Synonyms

1-Demethyl-vincaleukoblastine; N-Deformylleurocristine; N-Deformylvincristine;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.